Boc-D-serine
CAS No.: 6368-20-3
Cat. No.: VC21543674
Molecular Formula: C14H17N3O2
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 6368-20-3 |
---|---|
Molecular Formula | C14H17N3O2 |
Molecular Weight | 205.21 g/mol |
IUPAC Name | (2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C8H15NO5/c1-8(2,3)14-7(13)9-5(4-10)6(11)12/h5,10H,4H2,1-3H3,(H,9,13)(H,11,12)/t5-/m1/s1 |
Standard InChI Key | DMEAHHGMZZKXFD-ZDUSSCGKSA-N |
Isomeric SMILES | CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NC |
SMILES | CC(C)(C)OC(=O)NC(CO)C(=O)O |
Canonical SMILES | CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC |
Chemical Properties and Structure
Physical Characteristics
Boc-D-Serine typically appears as a white powder with specific solubility characteristics that facilitate its use in various synthetic applications. The compound readily dissolves in polar organic solvents including dimethyl sulfoxide (DMSO) and methanol, while showing limited solubility in non-polar solvents . This solubility profile makes it versatile for different reaction conditions and purification methods.
The compound exhibits a melting point range of 91-95°C and an estimated boiling point of approximately 343.88°C . These thermal properties inform handling and storage requirements for maintaining compound stability during research and production processes.
Molecular Properties
Table 1: Key Molecular Properties of Boc-D-Serine
Property | Value |
---|---|
Molecular Formula | C₈H₁₅NO₅ |
Molecular Weight | 205.21 g/mol |
Refractive Index | Approximately 1.4540 |
Density | 1.2977 g/cm³ |
Melting Point | 91-95°C |
Estimated Boiling Point | 343.88°C |
The molecular structure of Boc-D-Serine features the characteristic tert-butyloxycarbonyl group attached to the amino nitrogen of D-serine. This structural arrangement provides steric hindrance that protects the amino group while leaving the carboxylic acid and hydroxyl groups available for further chemical modifications, enabling selective reactivity during multi-step synthesis protocols.
Synthesis Methods and Considerations
Industrial Synthesis Approaches
The industrial synthesis of pharmaceutical intermediates often utilizes Boc-D-Serine as a starting material, particularly in the production of anticonvulsant medications. Current industrial processes commonly employ Boc-D-Serine to synthesize BOC-O-methyl D-serine, which then serves as a precursor for further synthetic steps . This approach represents a significant pathway in the commercial production of compounds like lacosamide.
Alternative Synthesis Pathways
Several alternative synthesis pathways have been explored to circumvent the challenges associated with Boc-D-Serine:
A novel synthesis method for O-methyl-D-serine (a related compound) described in patent literature involves a three-step process: an addition reaction of acrylic acid methyl ester with bromine, followed by alcoholysis with sodium methylate, and finally ammonolysis to obtain O-methyl-DL-serine. This intermediate undergoes further processing with D-tartaric acid and salicylaldehyde to yield high-purity O-methyl-D-serine with chiral purity exceeding 99.9% . Such approaches could inform improved synthesis methods for Boc-D-Serine derivatives.
Applications in Pharmaceutical Development
Role as a Synthetic Intermediate
Boc-D-Serine serves as a crucial intermediate in pharmaceutical synthesis, particularly in the development of compounds with anticonvulsant properties. One of its primary applications involves the synthesis of acetamido-methoxypropionamides, including Desacetyl Desmethyl Lacosamide, which demonstrates potent anticonvulsant activity . This application highlights the compound's significance in developing treatments for epilepsy and related neurological disorders.
The protecting group strategy that Boc-D-Serine represents allows for selective chemical modifications during multi-step syntheses, enabling the creation of complex pharmaceutical molecules with specific stereochemical configurations. This selectivity proves essential when developing compounds where spatial orientation directly influences receptor binding and biological activity.
Relationship to D-Serine Applications
While Boc-D-Serine itself functions primarily as a synthetic intermediate, understanding the broader applications of D-serine provides context for its importance. D-serine has demonstrated significant potential in treating schizophrenia, particularly for addressing negative symptoms and cognitive deficits . Research indicates that D-serine acts as an N-methyl-D-aspartate receptor (NMDAR) co-agonist, with dose-dependent improvements observed in clinical studies.
Human studies have established both safety and efficacy for high-dose D-serine (≥60 mg/kg, ≥4 g/day), with significant improvements in both total and negative symptoms measured by the Positive and Negative Syndrome Scale (PANSS) . These findings underscore the therapeutic potential of compounds derived from D-serine and highlight the importance of synthetic intermediates like Boc-D-Serine in developing effective treatments for psychiatric disorders.
Pharmacokinetics and Physiological Considerations
D-Serine Pharmacokinetics
Understanding the pharmacokinetics of D-serine provides valuable context for applications involving Boc-D-Serine derivatives. In humans, D-serine exhibits linear kinetics with a maximum concentration (TMax) occurring approximately 1-2 hours following administration and a half-life (t1⁄2) of approximately 3.3 hours . The maximum concentration (CMax) of D-serine shows dose-dependent relationships, with values of 120.6 ± 34.6, 272.3 ± 62.0, and 530.3 ± 266.8 nmol/ml for 30, 60, and 120 mg/kg doses, respectively .
D-serine can cross the blood-brain barrier, supporting its potential utility as a therapeutic agent for neurological and psychiatric conditions . This property proves particularly valuable for compounds targeting central nervous system disorders, as it ensures adequate concentration at the site of action.
While specific safety data for Boc-D-Serine is limited in the available research, information regarding D-serine provides relevant insights. Human studies have demonstrated good tolerability at doses up to 120 mg/kg daily, with only isolated reports of mild, asymptomatic transaminitis that resolved after discontinuation . These safety findings inform considerations for the development and application of Boc-D-Serine derivatives in pharmaceutical research.
Current Research and Future Directions
Exploring Therapeutic Applications
Research into the therapeutic applications of D-serine and its derivatives continues to evolve, with promising results in schizophrenia treatment highlighting the potential for expanded applications . As understanding of the pharmacological properties and mechanisms of action deepens, new opportunities for Boc-D-Serine as a synthetic intermediate in developing targeted therapeutics may emerge.
The role of D-serine in long-term potentiation (LTP), long-term depression (LTD), and synaptogenesis suggests potential applications beyond current uses . These neuroplasticity mechanisms represent promising targets for treating conditions characterized by cognitive impairment or abnormal neuronal connectivity.
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